Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 882182-30-1
VCID: VC2545740
InChI: InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
SMILES: COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

CAS No.: 882182-30-1

Cat. No.: VC2545740

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride - 882182-30-1

Specification

CAS No. 882182-30-1
Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
IUPAC Name methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Standard InChI Key NYVOOOATEIPVJE-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
Canonical SMILES COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structure

Basic Identification

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an N-substituted piperidine derivative with multiple functional groups positioned strategically around the heterocyclic ring. The precise identification parameters are summarized in Table 1.

Table 1: Identification Parameters of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

ParameterInformation
CAS Registry Number882182-30-1
Molecular FormulaC₁₄H₁₈ClNO₃
Molecular Weight283.75 g/mol
IUPAC Namemethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride
SynonymsMethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Physical StateWhite to pale cream powder
Commercial Purity≥95%

The compound features a benzyl group attached to the nitrogen atom at position 1 of the piperidine ring, an oxo (ketone) group at position 3, and a methyl carboxylate group at position 4. This specific arrangement of functional groups defines its chemical identity and distinguishes it from structurally related isomers .

Structural Features

The structure of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride contains several key functional elements:

  • A six-membered piperidine ring forming the core structure

  • A benzyl (C₆H₅CH₂-) substituent on the nitrogen atom

  • A ketone (C=O) group at position 3 of the piperidine ring

  • A methyl carboxylate (-COOCH₃) group at position 4

  • A hydrochloride salt form, which affects solubility and stability

These structural features contribute to the compound's chemical reactivity, physical properties, and potential applications in synthesis and research .

Physical and Chemical Properties

PropertyValueNotes
AppearanceWhite to pale cream powderTypical for this class of compounds
SolubilitySoluble in water, dichloromethaneBased on similar compounds and handling procedures
pH (aqueous solution)AcidicCharacteristic of hydrochloride salts
Storage ConditionsStore in cool, dry placeFor long-term stability
StabilityHygroscopicCommon for hydrochloride salts

The compound's solubility properties are consistent with its ionic nature as a hydrochloride salt, making it relatively soluble in polar solvents while maintaining limited solubility in non-polar organic solvents .

Chemical Reactivity

The chemical reactivity of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is governed by its functional groups:

  • The ketone group at position 3 can participate in various carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions

  • The methyl ester group at position 4 is susceptible to hydrolysis, transesterification, and reduction

  • The tertiary amine (as the hydrochloride salt) influences the compound's acid-base properties

  • The benzyl group can undergo aromatic substitution reactions and hydrogenolysis

These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex structures, particularly in medicinal chemistry applications .

Synthesis and Preparation

StepProcessKey ReagentsConditions
1Preparation of IntermediateN-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, alkaliOrganic solvent
2CyclizationIntermediate from step 1, alkalipH adjustment (7-8), extraction
3Isolation of Hydrochloride SaltCrude product, hydrochloric acidpH adjustment (1-2), crystallization

The synthesis of the methyl ester variant would likely follow a similar pathway, with appropriate modifications to accommodate the methyl carboxylate group. The reported yield for the ethyl ester analog was exceptionally high at 97.1%, with a purity of 99.5% by HPLC analysis .

Purification Methods

Purification of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves:

  • pH-controlled extractions between aqueous and organic phases

  • Crystallization from appropriate solvent systems

  • Potential recrystallization to improve purity

  • HPLC analysis to confirm purity of the final product

These methods are similar to those used for the ethyl ester analog, which achieved high purity levels suitable for research applications .

ClassificationCategoryHazard StatementCode
Skin irritationCategory 2Causes skin irritationH315
Eye irritationCategory 2ACauses serious eye irritationH319
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)May cause respiratory irritationH335

These classifications necessitate appropriate precautionary measures when handling the compound .

Precautionary Measures

Safety protocols for handling methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride include:

  • Avoidance of dust inhalation or contact with skin, eyes, and mucous membranes

  • Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if needed

  • Handling in well-ventilated areas or under fume hoods

  • Thorough washing after handling

  • Proper storage in tightly closed containers in well-ventilated areas

First Aid Procedures

In case of exposure to methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, the following first aid procedures are recommended:

  • Skin contact: Wash with plenty of soap and water; remove contaminated clothing

  • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present

  • Inhalation: Move to fresh air and maintain a comfortable position for breathing

  • Ingestion: Seek immediate medical attention

  • For any significant exposure: Contact a poison center or physician

Related Compounds and Structural Isomers

Positional Isomer

An important related compound is methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS #3939-01-3), which differs in the positions of the oxo and carboxylate groups:

Table 5: Comparison with Positional Isomer

FeatureMethyl 1-benzyl-3-oxopiperidine-4-carboxylate HClMethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl
CAS Number882182-30-13939-01-3
Oxo Group Position34
Carboxylate Group Position43
Melting PointNot specifically reported~185°C (decomposition)
Commercial AvailabilityLimitedMore widely available

This positional isomerism can significantly influence chemical reactivity, biological activity, and physical properties, making it crucial to accurately identify which isomer is being used in research applications .

Ethyl Ester Analog

Another significant related compound is ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS #52763-21-0), which differs only in the ester group:

Table 6: Comparison with Ethyl Ester Analog

FeatureMethyl 1-benzyl-3-oxopiperidine-4-carboxylate HClEthyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl
CAS Number882182-30-152763-21-0
Ester GroupMethyl (-OCH₃)Ethyl (-OCH₂CH₃)
Molecular Weight283.75 g/mol297.78 g/mol
Melting PointNot specifically reported162-165°C

The difference in the ester group affects properties such as lipophilicity, metabolic stability, and potentially biological activity .

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